

The Discovery and Synthesis of Irosustat (STX64): A Technical Guide

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Abstract

Irosustat (also known as STX64, 667-COUMATE, and BN83495) is a potent, orally active, and irreversible non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1] Developed as a targeted therapy for hormone-sensitive cancers, Irosustat represents a significant advancement in endocrine therapy. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of Irosustat, tailored for professionals in the field of drug development and oncology research.

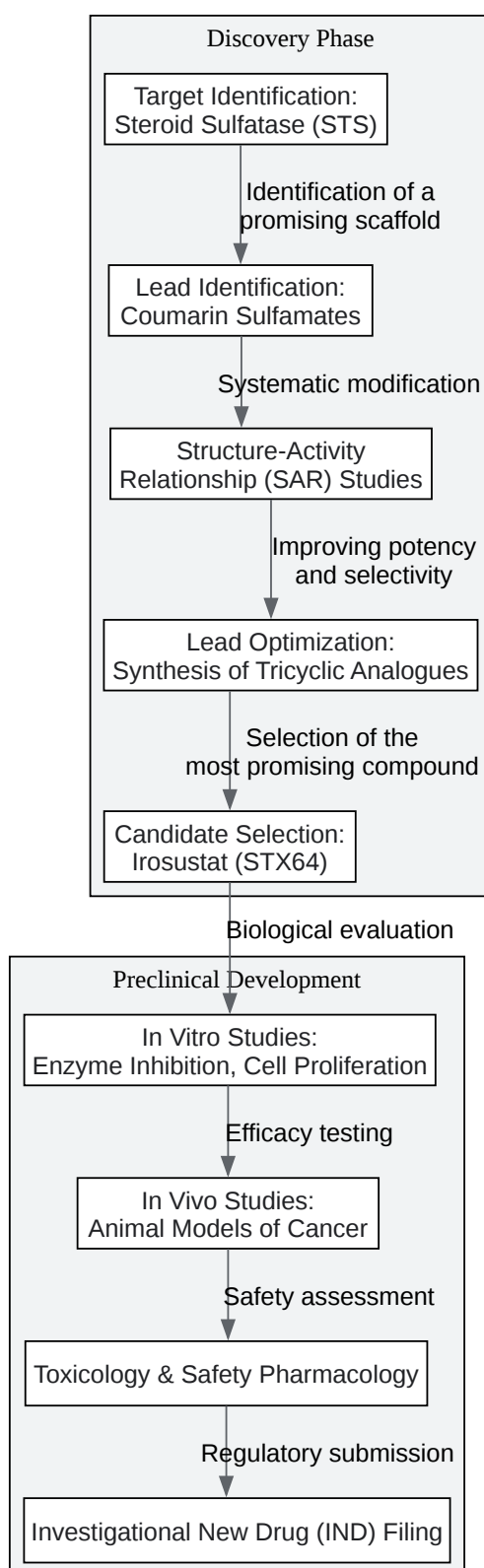
Introduction: The Rationale for Steroid Sulfatase Inhibition

In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens.[2] The enzyme steroid sulfatase (STS) plays a pivotal role in this process by catalyzing the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3] These can then be converted to the potent estrogen, estradiol, which can stimulate the growth of hormone-dependent cancers like breast, endometrial, and prostate cancer.[2][4] The recognition of the STS pathway as a significant source of estrogens, alongside the aromatase pathway, led to the development of STS inhibitors as a novel therapeutic strategy.[5]

Discovery and Development

Irosustat was first designed and synthesized by the group of Professor Barry V L Potter at the University of Bath, in collaboration with Professor Michael J. Reed at Imperial College, London. [1] The initial development was undertaken by the university spin-out company Sterix Ltd. and overseen by Cancer Research UK (CRUK). [1] The development of Irosustat stemmed from structure-activity relationship (SAR) studies on non-steroidal STS inhibitors. The core structure is a tricyclic coumarin sulfamate, designed to mimic the A, B, and C rings of the natural substrate, estrone sulfate. [6]

Below is a logical workflow illustrating the key phases of Irosustat's discovery and preclinical development.



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Caption: Discovery and Preclinical Development Workflow of Irosustat.

Synthesis of Irosustat

The synthesis of Irosustat is achieved through a multi-step process, with the key transformation being a Pechmann condensation to construct the tricyclic coumarin core, followed by sulfamoylation of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of Irosustat

Step 1: Synthesis of 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

- To a stirred solution of resorcinol (1 equivalent) and ethyl 2-oxocycloheptanecarboxylate (1 equivalent), an equimolar mixture of concentrated sulfuric acid and trifluoroacetic acid is added dropwise at 0 °C.
- The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
- The mixture is then poured into ice water, and the resulting precipitate is collected by filtration.
- The crude product is washed with water and dried to yield the tricyclic coumarin intermediate.

Step 2: Synthesis of (6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate (Irosustat)

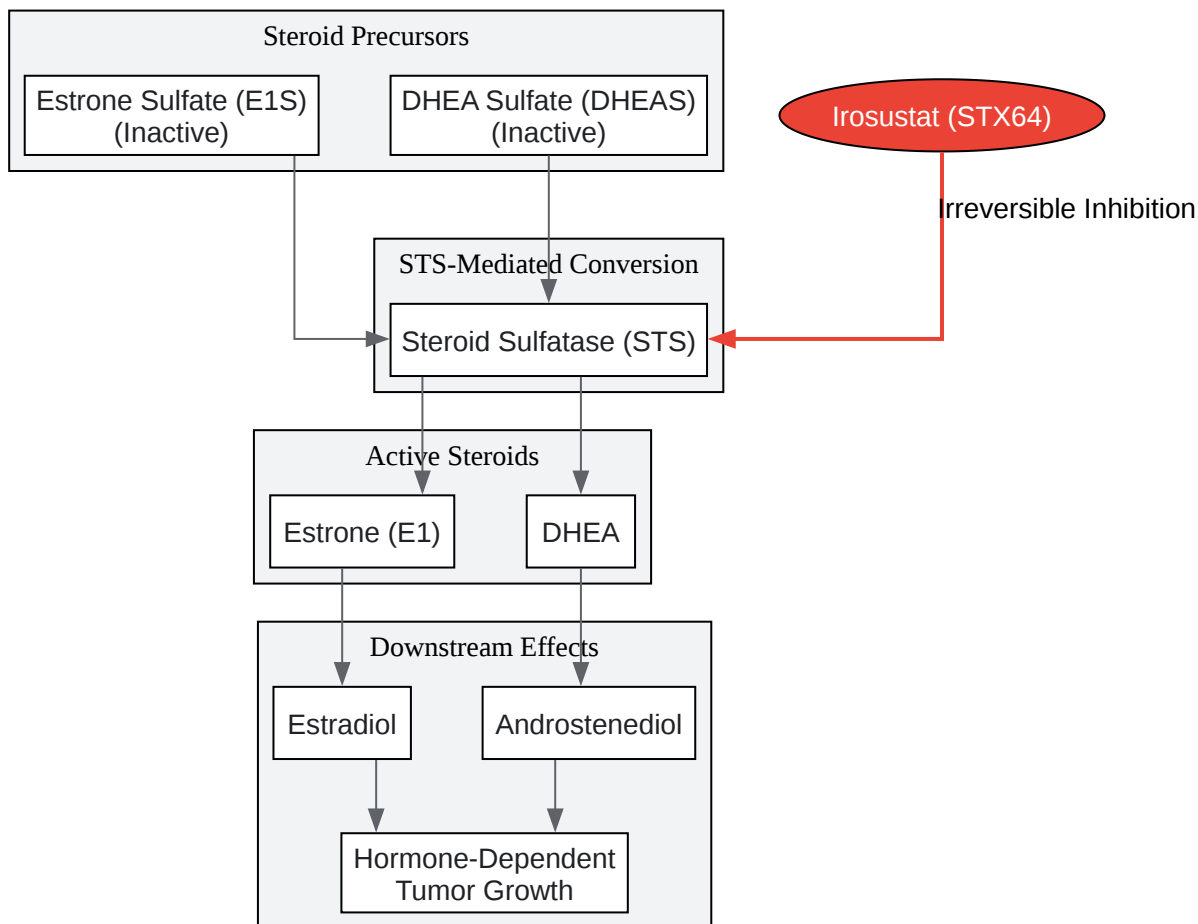
- To a solution of the 3-hydroxy-tricyclic coumarin from Step 1 (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, sodium hydride (1.1 equivalents) is added portion-wise.
- The mixture is stirred at 0 °C for 30 minutes.
- Sulfamoyl chloride (1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature overnight.
- The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford Irosustat.

Mechanism of Action

Irosustat is an active site-directed, irreversible inhibitor of steroid sulfatase.^[1] It acts as a "suicide substrate," where the enzyme initiates the catalytic conversion of the sulfamate group, leading to the generation of a reactive species that covalently binds to a catalytic residue in the active site, thereby permanently inactivating the enzyme.^[7]

The signaling pathway affected by Irosustat is depicted below:



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Caption: Mechanism of Action of Irosustat.

Biological Evaluation: In Vitro and In Vivo Studies

In Vitro Efficacy

The potency of Irosustat has been evaluated in various in vitro assay systems.

Assay System	IC50 Value	Reference
Placental Microsomes	8 nM	[8]
MCF-7 Breast Cancer Cells	0.2 nM	[8]
JEG-3 Choriocarcinoma Cells	0.015–0.025 nM (for optimized analogues)	[7][9]

Experimental Protocol: Steroid Sulfatase Inhibition Assay (Whole Cell)

- **Cell Culture:** JEG-3 human choriocarcinoma cells, which have high endogenous STS activity, are cultured in appropriate media until confluent in 24-well plates.
- **Inhibitor Treatment:** The cells are pre-incubated with varying concentrations of Irosustat for 1 hour at 37°C.
- **Substrate Addition:** The assay is initiated by adding [³H]-estrone sulfate to each well to a final concentration of 20 nM.
- **Incubation:** The plates are incubated for 4 hours at 37°C.
- **Extraction:** The reaction is terminated, and the liberated [³H]-estrone is extracted using toluene.
- **Quantification:** The radioactivity in the toluene phase is measured by liquid scintillation counting.
- **Data Analysis:** The percentage of STS inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined.

Experimental Protocol: MCF-7 Cell Proliferation Assay (MTT Assay)

- **Cell Seeding:** MCF-7 human breast cancer cells are seeded in 96-well plates and allowed to attach overnight.

- **Hormone Deprivation:** The cells are maintained in estrogen-free medium for 72 hours.
- **Treatment:** The cells are then treated with estrone sulfate (as a substrate for STS) in the presence or absence of varying concentrations of Irosustat.
- **Incubation:** The plates are incubated for 6 days.
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The inhibition of cell proliferation is calculated, and the IC50 value is determined.

In Vivo Efficacy

Irosustat has demonstrated significant efficacy in preclinical animal models of hormone-dependent cancer.

Animal Model	Dosing	Results	Reference
Ovariectomized rats with estrone sulfate-stimulated uterine growth	2 mg/kg, p.o. for 5 days	Blocked uterine growth	[8]
Ovariectomized rats with NMU-induced mammary tumors	2 and 10 mg/kg, p.o.	Dose-dependent decrease in tumor growth	[8]
Rat liver	10 mg/kg, p.o.	97.9 ± 0.06% inhibition of STS activity	[8]

Experimental Protocol: N-methyl-N-nitrosourea (NMU)-Induced Mammary Tumor Model in Rats

- **Tumor Induction:** Female Sprague-Dawley rats at 50-60 days of age are administered a single intraperitoneal injection of NMU (50 mg/kg body weight).
- **Tumor Monitoring:** The rats are palpated weekly to monitor for the appearance of mammary tumors. The latency period and tumor incidence are recorded.
- **Treatment:** Once tumors reach a palpable size, the rats are randomized into treatment and control groups. Irosustat is administered orally daily.
- **Tumor Measurement:** Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Clinical Development and Pharmacokinetics

Irosustat has progressed to Phase I and II clinical trials for the treatment of breast, endometrial, and prostate cancer.^{[1][10]} In a Phase I trial in postmenopausal women with breast cancer, a 5 mg/day oral dose of Irosustat for 5 days resulted in 98-99% inhibition of STS activity in breast tumor tissue.^[1] This was accompanied by significant decreases in serum levels of estrone (76%), estradiol (39%), and DHEA (41%).^[1]

An interesting pharmacokinetic property of Irosustat is its sequestration within red blood cells, where it binds to carbonic anhydrase II.^[1] This protects the drug from rapid degradation in the plasma and avoids first-pass metabolism, contributing to its oral bioavailability and a half-life of approximately 24 hours.^[1]

Conclusion

Irosustat is a first-in-class steroid sulfatase inhibitor that has demonstrated potent and selective activity in both preclinical and clinical settings. Its discovery and development have provided a valuable therapeutic agent for hormone-dependent cancers and have further validated the steroid sulfatase pathway as a critical target in oncology. The detailed methodologies and data

presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of endocrine therapies for cancer.

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